Cas no 351329-64-1 (6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID)
6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID
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- MDL: MFCD00845856
- Inchi: InChI=1S/C17H12BrNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21)
- InChI Key: OSGMFZLPSOECIH-UHFFFAOYSA-N
- SMILES: COC1=CC=CC(=C1)C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B013865-250mg |
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
351329-64-1 | 250mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B013865-500mg |
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
351329-64-1 | 500mg |
$ 300.00 | 2022-06-07 | ||
| TRC | B013865-1000mg |
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
351329-64-1 | 1g |
$ 480.00 | 2022-06-07 | ||
| Fluorochem | 014445-1g |
6-Bromo-2-(3-methoxyphenyl)quinoline4-carboxylic acid |
351329-64-1 | 1g |
£205.00 | 2022-02-28 | ||
| Fluorochem | 014445-5g |
6-Bromo-2-(3-methoxyphenyl)quinoline4-carboxylic acid |
351329-64-1 | 5g |
£715.00 | 2022-02-28 | ||
| Fluorochem | 014445-10g |
6-Bromo-2-(3-methoxyphenyl)quinoline4-carboxylic acid |
351329-64-1 | 10g |
£1225.00 | 2022-02-28 | ||
| Chemenu | CM112904-5g |
6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
351329-64-1 | 95% | 5g |
$420 | 2021-08-06 | |
| Chemenu | CM112904-10g |
6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
351329-64-1 | 95% | 10g |
$720 | 2021-08-06 | |
| Chemenu | CM112904-1g |
6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
351329-64-1 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB404488-500 mg |
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
351329-64-1 | 500MG |
€195.40 | 2023-01-15 |
6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Suppliers
6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS No. 351329-64-1)
The compound 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, identified by the CAS registry number 351329-64-1, is a structurally complex organic molecule with significant potential in various fields of research and application. This compound belongs to the quinoline derivative family, which has been extensively studied due to its unique chemical properties and biological activities. The molecule consists of a quinoline ring system substituted with a bromine atom at position 6, a methoxyphenyl group at position 2, and a carboxylic acid group at position 4. These substituents contribute to the compound's distinct chemical behavior and functional properties.
The synthesis of 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such complex molecules, leveraging techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the scalability of the synthesis but also reduce the environmental footprint associated with traditional chemical processes.
In terms of pharmacological activity, 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has shown promising results in preclinical studies, particularly in the context of anti-cancer drug development. The bromine substituent at position 6 plays a critical role in modulating the compound's electronic properties, which can influence its interaction with biological targets such as kinases or other enzymes involved in cancer progression. Additionally, the methoxyphenyl group at position 2 contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and reach intracellular targets.
The carboxylic acid group at position 4 provides an additional functional handle for further chemical modifications, such as the formation of amides or esters, which can be exploited to improve bioavailability or target specificity. Recent research has focused on optimizing these derivatives to achieve better pharmacokinetic profiles while maintaining or enhancing their therapeutic efficacy.
Beyond its pharmacological applications, 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has also garnered interest in materials science due to its potential as a building block for advanced materials. The quinoline core is known for its aromatic stability and conjugation properties, making it suitable for applications in organic electronics or as a precursor for functional polymers.
In conclusion, CAS No. 351329-64-1, representing the compound 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, stands out as a versatile molecule with diverse applications across multiple scientific domains. Its unique structure and functional groups make it an attractive candidate for further research and development, particularly in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.
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